REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=O.[NH2:11][C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[C:14]([NH:16][OH:17])=[O:15]>O1CCOCC1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]1[N:16]([OH:17])[C:14](=[O:15])[C:13]2[C:12](=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:11]=1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NO)C=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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under reflux for 3 hours
|
Duration
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3 h
|
Type
|
DISTILLATION
|
Details
|
the solvent is then distilled in vacuo, 100 ml of ether
|
Type
|
ADDITION
|
Details
|
are added to the residue
|
Type
|
FILTRATION
|
Details
|
the crystalline product is filtered off under suction
|
Type
|
DISSOLUTION
|
Details
|
It is dissolved in 300 ml of 5% strength sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
FILTRATION
|
Details
|
The precipitated product is then filtered off under suction
|
Type
|
WASH
|
Details
|
rinsed with water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(N1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |